molecular formula C22H17N5O6S B11108752 2-Nitro-N-({N'-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-N-phenylbenzene-1-sulfonamide

2-Nitro-N-({N'-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-N-phenylbenzene-1-sulfonamide

Cat. No.: B11108752
M. Wt: 479.5 g/mol
InChI Key: QFNOBZBRBSQLJF-UHFFFAOYSA-N
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Description

2-Nitro-N-({N’-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-N-phenylbenzene-1-sulfonamide is a complex organic compound that features a nitro group, an indole moiety, and a sulfonamide group

Preparation Methods

The synthesis of 2-Nitro-N-({N’-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-N-phenylbenzene-1-sulfonamide typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids like sulfuric acid and nitric acid for nitration, and catalysts such as cuprous iodide for coupling reactions .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.

    Coupling Reactions: The indole moiety can participate in Heck, Suzuki, Negishi, and Sonogashira coupling reactions

Scientific Research Applications

2-Nitro-N-({N’-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-N-phenylbenzene-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Nitro-N-({N’-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-N-phenylbenzene-1-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The indole moiety can bind to specific receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar compounds include other nitro-containing indole derivatives and sulfonamides. For example:

The uniqueness of 2-Nitro-N-({N’-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-N-phenylbenzene-1-sulfonamide lies in its combination of functional groups, which confer specific chemical reactivity and biological activity.

Properties

Molecular Formula

C22H17N5O6S

Molecular Weight

479.5 g/mol

IUPAC Name

N-[(2-hydroxy-1H-indol-3-yl)imino]-2-(N-(2-nitrophenyl)sulfonylanilino)acetamide

InChI

InChI=1S/C22H17N5O6S/c28-20(24-25-21-16-10-4-5-11-17(16)23-22(21)29)14-26(15-8-2-1-3-9-15)34(32,33)19-13-7-6-12-18(19)27(30)31/h1-13,23,29H,14H2

InChI Key

QFNOBZBRBSQLJF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(CC(=O)N=NC2=C(NC3=CC=CC=C32)O)S(=O)(=O)C4=CC=CC=C4[N+](=O)[O-]

Origin of Product

United States

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